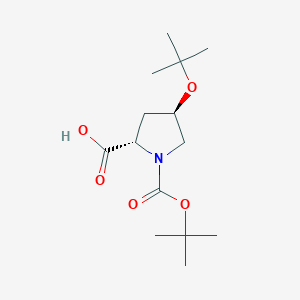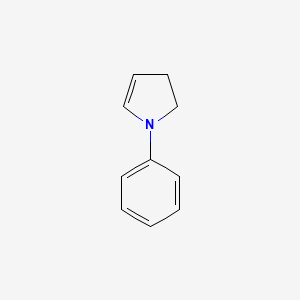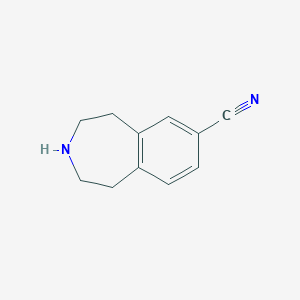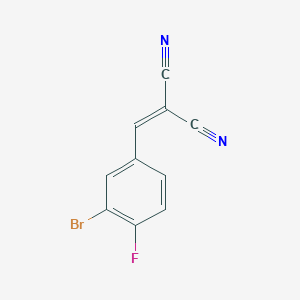![molecular formula C5H4ClN5O B3047997 8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one CAS No. 15206-33-4](/img/structure/B3047997.png)
8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
概要
説明
Synthesis Analysis
The synthesis of 8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves the construction of the triazolopyrimidine scaffold. Various synthetic routes have been explored, including cyclization reactions between appropriate precursors. Researchers have reported methods that utilize starting materials such as chloroacetyl isocyanate, hydrazine derivatives, and other reagents to form the desired compound .
Molecular Structure Analysis
The molecular structure of 8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is characterized by its fused ring system. The chlorine atom contributes to its overall polarity, while the amino group at position 8 may participate in hydrogen bonding interactions. Detailed spectroscopic analyses (such as NMR, IR, and mass spectrometry) have been employed to confirm its structure .
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. Some notable reactions include nucleophilic substitutions, cyclizations, and condensations. Researchers have explored modifications of the triazolopyrimidine scaffold to enhance its biological activity or alter its physicochemical properties .
科学的研究の応用
Anticancer Applications
The compound exhibits promising cytotoxic activity against cancer cell lines. In particular, it shows superior inhibitory effects against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Although its activity against HepG-2 (liver cancer) cells is moderate (IC50 range: 48–90 nM), it still outperforms the well-known drug sorafenib .
CDK2 Inhibition
CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer treatment. The compound’s inhibitory effect on CDK2 is noteworthy, with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM. Compared to sorafenib (IC50: 0.184 ± 0.01 μM), this compound demonstrates potential as a selective tumor cell inhibitor .
将来の方向性
: Nassar, I. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12, 14865-14882. Link : ChemicalBook. (n.d.). 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 2-(chloroacetyl)-5,6,7,8-tetrahydro-. Link
作用機序
Target of Action
The primary target of 8-Amino-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
8-Amino-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-ol interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a significant alteration in cell cycle progression . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK2, it disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
The compound’s molecular weight (18557) suggests that it may have favorable absorption and distribution characteristics .
Result of Action
The inhibition of CDK2 by 8-Amino-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-ol leads to significant alterations in cell cycle progression and induces apoptosis within cells . This results in the inhibition of cell growth, particularly in cancer cells .
Action Environment
Like most pharmaceutical compounds, factors such as temperature, ph, and the presence of other substances could potentially influence its action and stability .
特性
IUPAC Name |
8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5O/c6-3-2(7)4-9-10-5(12)11(4)1-8-3/h1H,7H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZPQHDOYCOWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C2=NNC(=O)N21)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934413 | |
| Record name | 8-Amino-7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one | |
CAS RN |
15206-33-4 | |
| Record name | NSC68762 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Amino-7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester](/img/structure/B3047919.png)




![Propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B3047925.png)

![1H-Pyrrole-3-propanoic acid, 2,2'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-methyl-5-[(phenylmethoxy)carbonyl]-, dimethyl ester (9CI)](/img/structure/B3047927.png)




